molecular formula C25H19ClF3N3O2S B2676321 N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226459-35-3

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2676321
CAS No.: 1226459-35-3
M. Wt: 517.95
InChI Key: ALOYEWMPSGWBMY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a recognized potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, with significant research focus on their role in the nervous system and kidneys. This compound has been identified as a key pharmacological tool for investigating the pathophysiological roles of TRPC5. In neurological research, it is used to study the channel's involvement in neuronal excitability, fear conditioning, and anxiety-like behaviors , providing insights into potential targets for neuropsychiatric disorders. Furthermore, its application extends to renal research, where inhibiting TRPC5 has been shown to reduce proteinuria and protect against kidney injury in disease models, highlighting its value in exploring novel therapeutic avenues for chronic kidney diseases. The specific structure of this acetamide derivative contributes to its high affinity and selectivity for TRPC5 over related channels, making it an indispensable compound for dissecting TRPC5-mediated calcium signaling in cellular and animal models of disease.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3O2S/c1-34-21-10-8-16(9-11-21)22-14-30-24(32(22)20-7-2-4-17(12-20)25(27,28)29)35-15-23(33)31-19-6-3-5-18(26)13-19/h2-14H,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOYEWMPSGWBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the thioacetamide group: This step might involve the reaction of the imidazole derivative with a thioacetamide reagent under basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing imidazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated growth inhibition percentages exceeding 70% against several cancer types, including breast and lung cancer cells .

Anti-inflammatory Effects

In silico studies suggest that N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes. The molecular docking studies indicate strong binding affinity to the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Anticancer Activity Study :
    • Objective : To evaluate the anticancer effects of this compound on SNB-19 and OVCAR-8 cell lines.
    • Findings : The compound exhibited significant growth inhibition rates of 86.61% against SNB-19 and 85.26% against OVCAR-8, indicating its potential for further development as an anticancer drug.
  • Inflammation Model Study :
    • Objective : To assess the anti-inflammatory effects through molecular docking.
    • Findings : The compound showed promising results in inhibiting 5-lipoxygenase activity, suggesting its usefulness in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Variations

Table 1: Substituent Comparison of Key Analogs
Compound Name Imidazole Substitutions Acetamide Substitution Key Features
Target Compound 5-(4-methoxyphenyl), 1-(3-CF3-phenyl) N-(3-chlorophenyl) Combines EWG (CF3) and EDG (OCH3); high lipophilicity
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 5-(4-fluorophenyl), 1-(4-OCH3-phenyl) N-(thiazol-2-yl) Fluorine enhances electronegativity; thiazole improves π-π stacking
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Not applicable N-(thiazol-2-yl) Dichlorophenyl increases hydrophobicity; twisted conformation (61.8° angle)
1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one Benzothiophene, dimethylaminobenzylidene Amino group Extended conjugation from benzothiophene; dimethylamino enhances solubility
Key Observations:
  • Electron Effects : The target compound’s 3-CF3 group (EWG) contrasts with analogs featuring halogens (e.g., 4-fluorophenyl in ), which modulate receptor binding affinity.
  • Steric and Conformational Differences: The 3-chlorophenyl acetamide in the target compound introduces greater steric hindrance compared to thiazol-2-yl groups in .
Key Observations:
  • Synthesis : The target compound likely shares a similar route with , using base-mediated nucleophilic substitution. employs carbodiimide coupling, which may offer higher yields for crystalline products .
  • Melting Points : Analogs with rigid substituents (e.g., dichlorophenyl in ) exhibit higher melting points due to efficient crystal packing.

Biological Activity

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a thioacetamide structure with significant substituents, including a chlorophenyl group and an imidazole ring. The presence of trifluoromethyl and methoxy groups enhances its chemical reactivity and potential biological interactions.

  • Molecular Formula : C₁₈H₁₈ClF₃N₂OS
  • Molecular Weight : 396.86 g/mol

Anticancer Activity

Research indicates that compounds with imidazole and thioether functionalities exhibit notable anticancer properties. The specific compound has been evaluated in various studies for its cytotoxic effects against different cancer cell lines.

Case Study: In Vitro Analysis

In a study assessing the cytotoxicity of similar compounds, the IC50 values were determined against human cancer cell lines. For instance, derivatives with imidazole rings showed IC50 values ranging from 1.61 µg/mL to 10 µg/mL, indicating significant potency against cancer cells .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat (Bcl-2)
Compound B2.00 ± 0.50A-431 (Epidermoid)
This compoundTBDTBD

The proposed mechanism of action for this compound involves the induction of apoptosis through the modulation of various signaling pathways. The imidazole moiety is known to interact with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production, which can trigger cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activities against various pathogens. For example, derivatives have shown effectiveness against E. histolytica, with IC50 values as low as 0.44 µM .

Comparative Studies

Recent studies have focused on comparing the biological activity of this compound with other known pharmacological agents.

  • Imidazole Derivatives : Compounds containing imidazole rings often show enhanced biological activity due to their ability to interact with cellular targets effectively.
  • Thioether Compounds : The thioether linkage contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy.

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, careful evaluation is required to determine its safety profile in vivo.

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